Improved Affinity vs Unsubstituted Parent VUF8507
The target compound demonstrates a substantial improvement in binding affinity for the human adenosine A3 receptor compared to VUF8507, the unsubstituted benzamide parent compound. In a direct head-to-head comparison within the same study, the 4-methyl analog exhibited a Ki value of 96 nM, which is 2.1-fold more potent than the 204 nM affinity recorded for VUF8507 [1]. This increase in potency is attributed to the electron-donating effect of the para-methyl group influencing the critical iminol-amide tautomeric equilibrium, a key determinant of receptor affinity in this chemotype [1].
| Evidence Dimension | Binding Affinity (Ki) at the Human Adenosine A3 Receptor |
|---|---|
| Target Compound Data | Ki = 96 nM |
| Comparator Or Baseline | VUF8507 (N-[3-(2-pyridinyl)isoquinolin-1-yl]benzamide): Ki = 204 nM |
| Quantified Difference | 2.1-fold higher affinity (factor = 204 nM / 96 nM) |
| Conditions | Displacement of [3H]MRE 3008F20 binding at human adenosine A3 receptors expressed in CHO cells. |
Why This Matters
For researchers requiring a higher affinity ligand to probe the human adenosine A3 receptor in competitive binding or functional assays, this compound provides a statistically significant gain in sensitivity over the benchmark unsubstituted analog VUF8507.
- [1] van Muijlwijk-Koezen, J. E., Timmerman, H., Link, R., van der Goot, H., & IJzerman, A. P. (1998). A novel class of adenosine A3 receptor ligands. 2. Structure affinity profile of a series of isoquinoline and quinazoline compounds. Journal of Medicinal Chemistry, 41(21), 3994–4000. (Table 3, Ki values for compound 6 [VUF8507] and the 4-methyl analog). View Source
